3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid
Overview
Description
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-[(propan-2-yl)amino]propanoic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. The hydroxyl group and the amino group in its structure allow it to form hydrogen bonds and ionic interactions with other molecules. These interactions are crucial for enzyme-substrate binding and protein-protein interactions. For instance, this compound can act as a substrate for certain enzymes, leading to the formation of intermediate compounds that participate in metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of specific signaling pathways by interacting with receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins that regulate cellular functions. Additionally, this compound can impact cellular metabolism by serving as a precursor or intermediate in metabolic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can alter the enzyme’s conformation, affecting its catalytic properties. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions, such as enhanced metabolic activity or improved cell signaling. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular functions changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can participate in amino acid metabolism, serving as a precursor for the synthesis of other amino acids or metabolic intermediates. The compound’s interactions with enzymes can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments or tissues. The distribution of this compound can influence its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in various subcellular environments. For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, where it can participate in distinct biochemical processes .
Properties
IUPAC Name |
3-hydroxy-2-(propan-2-ylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-4(2)7-5(3-8)6(9)10/h4-5,7-8H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCXFYFHSDUDJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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